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This document provides detailed application notes and experimental protocols for the
annealing process to achieve the chemically ordered L10 phase in Iron-Platinum (FePt) thin
films. The L10 phase of FePt is of significant interest for high-density magnetic recording
media, nanocomposite permanent magnets, and biomedical applications due to its high
magnetocrystalline anisotropy.

Introduction to L10 Phase Ordering in FePt

The as-deposited FePt thin films typically exhibit a chemically disordered face-centered cubic
(fcc) Al phase, which is magnetically soft.[1] A post-deposition annealing process is necessary
to induce the phase transformation to the chemically ordered face-centered tetragonal (fct) L10
phase.[1][2] This ordered phase consists of alternating atomic layers of Fe and Pt along the c-
axis, which is the origin of its remarkable hard magnetic properties.[2] The annealing process
provides the thermal energy required for the atomic diffusion and ordering. However, high
annealing temperatures (often exceeding 500°C) can lead to undesirable grain growth and
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changes in film morphology.[3] Therefore, optimizing the annealing parameters is crucial for
achieving the desired magnetic properties and microstructure.

Annealing Parameters and Their Effects

The transformation from the Al to the L10 phase is influenced by several key annealing
parameters:

e Annealing Temperature: This is a critical factor that directly affects atomic mobility. Higher
temperatures generally promote faster ordering but can also lead to excessive grain growth,
which may be detrimental to the magnetic properties.[4]

e Annealing Time: The duration of the anneal at a specific temperature influences the degree
of ordering. Longer times can allow for more complete phase transformation but also
contribute to grain coarsening.[4]

o Heating Rate: Rapid thermal annealing (RTA) with high heating rates can be used to achieve
the L10 phase at lower temperatures and in shorter times compared to conventional furnace
annealing.[4][5] The heating rate can also influence the film's morphology, with higher rates
potentially leading to an island-like structure.[5]

¢ Annealing Atmosphere: The composition of the annealing environment can significantly
impact the ordering process. Annealing in a forming gas (a mixture of H2 and Ar or N2) can
accelerate the ordering process and improve magnetic properties compared to annealing in
a vacuum or inert gas like N2 or Ar.[2][6] However, the presence of oxygen can lead to the
formation of iron oxides, which is detrimental to the magnetic properties.[2][7]

o Film Thickness: The ordering temperature can be dependent on the film thickness, with
thinner films sometimes requiring higher temperatures.[8]

o Substrate and Underlayers: The choice of substrate and the presence of underlayers can
influence the stress state and crystallographic texture of the FePt film, thereby affecting the
L10 phase formation.[9][10]

o Capping Layers: Capping layers can protect the FePt film from oxidation during annealing
and can also influence the interdiffusion and ordering at the interface.
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Data Presentation: Annealing Parameters and
Resulting Properties

The following tables summarize quantitative data from various studies on the annealing of FePt
films.

Table 1: Effect of Annealing Temperature and Time on Coercivity of FePt Films

Perpend
. . . In-Plane
Film Anneali Temper Heating _ . icular
. ) Coercivi . Referen
Thickne ng ature Time Rate Coercivi
ty (Hcll) ce
ss Method (°C) (°ClIs) ty (Hcl)
(kOe)
(kOe)
30 nm RTA 600 180 s 100 75 6.5 [4]
30 nm RTA 700 180s 100 111 9.5 [4]
30 nm RTA 800 180 s 100 9.8 8.9 [4]
Furnace
100 nm Annealin 350 1h - ~6 - [11]
g
Furnace
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g

Table 2: Influence of Annealing Atmosphere on L10 Phase Formation
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Table 3: Rapid Thermal Annealing (RTA) Parameters and Observations
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Experimental Protocols
Protocol for FePt Thin Film Deposition by Magnetron
Sputtering

This protocol describes a general procedure for depositing FePt thin films. Specific parameters
should be optimized based on the available sputtering system and desired film characteristics.

o Substrate Preparation:

o Select appropriate substrates (e.g., thermally oxidized Si wafers, MgO single crystals, or
glass).[6][14]

o Clean the substrates ultrasonically in a sequence of acetone, isopropanol, and deionized
water, each for 10-15 minutes.

o Dry the substrates with a nitrogen gun.

o Mount the substrates onto the substrate holder in the sputtering chamber.
e Sputtering System Preparation:

o Load high-purity Fe and Pt targets into the magnetron sputtering guns.

o Evacuate the chamber to a base pressure of at least 10"-7 Torr.
» Deposition Process:

o Introduce high-purity Argon (Ar) gas into the chamber to a working pressure of a few
mTorr.

o Pre-sputter the targets for 5-10 minutes with the shutter closed to remove any surface
contaminants.

o Deposit the FePt film by co-sputtering from the Fe and Pt targets onto the room
temperature or heated substrates.[8][11] The film composition can be controlled by
adjusting the power to each sputtering gun. Alternatively, deposit alternating nanometer-
thick layers of Fe and Pt to form a multilayer structure.[15]
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o The film thickness can be monitored in-situ using a quartz crystal microbalance and
verified ex-situ using techniques like X-ray reflectivity (XRR) or profilometry.

o Post-Deposition:

o After deposition, cool the substrates to room temperature (if heated during deposition)
before venting the chamber.

Protocol for Post-Deposition Annealing

This protocol outlines the general steps for furnace annealing and rapid thermal annealing
(RTA).

A. Conventional Furnace Annealing:
e Place the as-deposited FePt films in a quartz tube furnace.

o Evacuate the furnace to a low pressure and then backfill with the desired annealing
atmosphere (e.g., high-purity N2, Ar, or forming gas).[6] Maintain a constant gas flow during
the annealing process.

e Ramp up the temperature to the desired annealing temperature (e.g., 350-700°C) at a
controlled rate.[1][11]

» Hold the temperature for the specified annealing time (e.g., 20 minutes to 1 hour).[11][16]

o After annealing, cool the furnace down to room temperature. For some applications, a
specific cooling rate may be required.[11]

B. Rapid Thermal Annealing (RTA):
e Place the as-deposited FePt film in the RTA chamber.
e Purge the chamber and introduce the desired annealing atmosphere.

o Program the RTA system with the target temperature, annealing time, and heating/cooling
rates. RTA allows for very high heating rates (e.g., 10-100 °C/s).[4][5]
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» Execute the annealing process. Annealing times in RTA are typically much shorter than in
furnace annealing, ranging from a few seconds to a few minutes.[4][13]

e The system will automatically cool down rapidly after the annealing duration.

Protocol for Characterization of L10 Ordered FePt Films

 Structural Characterization (X-Ray Diffraction - XRD):
o Use a high-resolution X-ray diffractometer with Cu Ka radiation.

o Perform a 6-20 scan to identify the crystal phases present in the film. The formation of the
L10 phase is confirmed by the appearance of superlattice peaks such as (001) and (110)
in addition to the fundamental peaks.[1]

o The degree of chemical ordering (S) can be estimated from the ratio of the integrated
intensities of the superlattice and fundamental peaks.[13][17]

o Magnetic Characterization (Vibrating Sample Magnetometer - VSM or SQUID):

o Measure the magnetic hysteresis (M-H) loops at room temperature with the magnetic field
applied both in the plane and perpendicular to the plane of the film.

o From the M-H loops, determine key magnetic properties such as coercivity (Hc), saturation
magnetization (Ms), and remanence (Mr).[1][18]

e Microstructural Characterization (Transmission Electron Microscopy - TEM):
o Prepare cross-sectional or plan-view TEM samples of the FePt films.
o Use TEM to visualize the grain size, grain size distribution, and film morphology.[5]

o High-resolution TEM (HRTEM) can be used to observe the lattice fringes and confirm the
crystallographic orientation of the L10 phase.[5]

Visualizations
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Caption: Experimental workflow for L10 phase ordering in FePt films.
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Caption: Influence of annealing parameters on FePt film properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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